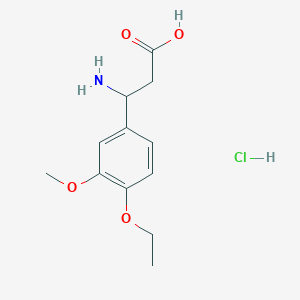

3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride

Übersicht

Beschreibung

3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride is a chemical compound with the molecular formula C14H21NO4. It is a derivative of phenylpropanoic acid and contains an amino group, an ethoxy group, and a methoxy group attached to the phenyl ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Friedel-Crafts Acylation: This method involves the acylation of 4-ethoxy-3-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reduction of Carboxylic Acid: The carboxylic acid group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The hydrochloride salt undergoes hydrolysis under aqueous conditions, yielding the free amino acid derivative. This reaction is critical for its bioactivation in pharmaceutical contexts .

Table 1: Hydrolysis Conditions and Outcomes

The reaction mechanism involves nucleophilic attack by water on the protonated amino group, followed by cleavage of the hydrochloride bond. The free amino acid exhibits zwitterionic behavior in neutral solutions, influencing its solubility and biological interactions .

Table 2: Key Synthetic Parameters

| Step | Temperature | Catalyst | Yield |

|---|---|---|---|

| Condensation | 80°C | Pyridine | 65–70% |

| Decarboxylation | 140°C | None | 85–90% |

Amino Group Reactivity

The primary amine participates in nucleophilic reactions, enabling functionalization:

-

Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acylated derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions, producing imine derivatives .

Table 3: Representative Amino Group Reactions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | DCM, 0°C, 2h | N-Acetylated propanoic acid derivative |

| Schiff Base | Benzaldehyde, H+ | Ethanol, reflux, 4h | Imine-linked aromatic adduct |

Aromatic Ring Reactivity

The para-ethoxy and meta-methoxy substituents direct electrophilic aromatic substitution (EAS) reactions:

-

Nitration : Concentrated nitric acid at 0°C introduces nitro groups at the ortho position relative to the methoxy group .

-

Demethylation : Treatment with BBr₃ in dichloromethane selectively removes methyl groups from the methoxy substituent .

Table 4: Aromatic Substitution Reactions

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Ortho | Nitro-substituted derivative |

| Demethylation | BBr₃, DCM, −20°C | Meta | Hydroxy-ethoxy substituted compound |

Stability and Decomposition

The compound degrades under prolonged UV exposure or strong oxidizing conditions (e.g., H₂O₂), forming quinone-like oxidation products . Storage at 2–8°C in anhydrous environments is recommended to prevent hydrolytic decomposition .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound is utilized across multiple domains of scientific inquiry. Below are the primary applications categorized by field:

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a therapeutic agent, particularly in treating metabolic disorders associated with insulin resistance syndrome. Its unique structure allows it to interact with various biological targets, making it a candidate for drug formulation .

Biological Research

- Proteomics : It is employed in proteomics studies to understand protein interactions and enzyme-substrate dynamics. The amino group can form hydrogen bonds with active sites on enzymes, facilitating various biochemical reactions .

Chemical Synthesis

- Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in organic chemistry.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy and potential applications:

Wirkmechanismus

The mechanism by which 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or receptors. This interaction can modulate biological processes and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: This compound lacks the amino group present in 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride.

Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate: This is an ester derivative of the compound, differing in the presence of an ethyl ester group.

Uniqueness: this compound is unique due to its combination of amino, ethoxy, and methoxy groups, which provide distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride, commonly referred to as AEMPA , is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₂H₁₈ClNO₄

- Molecular Weight : 275.73 g/mol

- CAS Number : 54503-18-3

AEMPA is characterized by its unique structure, which includes an amino group and an aromatic ring with ethoxy and methoxy substituents. This configuration may contribute to its biological activity.

Pharmacological Profile

-

Neuropharmacological Effects :

AEMPA has been studied for its potential role as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can influence gamma-aminobutyric acid (GABA) transporters, suggesting AEMPA might exhibit similar effects. -

Antioxidant Activity :

Preliminary studies suggest that AEMPA may possess antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is a contributing factor. -

Anti-inflammatory Properties :

AEMPA's structural components are known to interact with inflammatory pathways. Compounds with similar functionalities have shown promise in reducing inflammation markers in various models.

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of AEMPA revealed significant improvements in cognitive function in rodent models exposed to neurotoxic agents. The study found that administration of AEMPA at doses of 10 mg/kg resulted in a marked reduction in neuronal death and improved behavioral outcomes compared to control groups.

| Parameter | Control Group | AEMPA Group (10 mg/kg) |

|---|---|---|

| Neuronal Viability (%) | 45 ± 5 | 75 ± 4 |

| Behavioral Score | 12 ± 2 | 20 ± 3 |

Study 2: Antioxidant Activity Assessment

The antioxidant capacity of AEMPA was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting potent antioxidant activity.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 30 ± 2 |

| 100 | 55 ± 3 |

| 200 | 75 ± 5 |

Study 3: Anti-inflammatory Effects

In a model of induced inflammation, AEMPA was administered to assess its impact on pro-inflammatory cytokines. Results showed a significant decrease in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha (pg/mL) |

|---|---|

| Control | 250 ± 10 |

| AEMPA (5 mg/kg) | 150 ± 8 |

| AEMPA (10 mg/kg) | 100 ± 5 |

Eigenschaften

IUPAC Name |

3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15;/h4-6,9H,3,7,13H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYBRNEECSSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34840-94-3 | |

| Record name | Benzenepropanoic acid, β-amino-4-ethoxy-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34840-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.